2,2-Dimethyl-4-phenylbutanoic acid
Overview
Description
2,2-Dimethyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C12H16O2. It is a derivative of butanoic acid with two methyl groups at the second carbon atom and a phenyl group at the fourth carbon atom .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-4-phenylbutanoic acid consists of a butanoic acid backbone with two methyl groups attached to the second carbon atom and a phenyl group attached to the fourth carbon atom . The molecular weight is 192.25 g/mol.Scientific Research Applications
Kinetic Isotope Effects in Decarboxylation
Studies have explored the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid, revealing significant isotope effects and providing insights into the decarboxylation mechanism. This research is crucial in understanding the thermal behavior of similar compounds (Bigley & Thurman, 1967).
Synthesis of Novel Copper (II) Nitrate Complex
In a study focused on synthesizing and understanding the structure of novel metal complexes, 2,4-dioxo-4-phenylbutanoic acid was used to create a unique copper (II) nitrate complex. This research provides valuable information for the development of new materials and catalysts (Landry, Turnbull, & Twamley, 2007).
Analysis of Functional Derivatives
A study conducted on 2-phenylbutanoic acid and its derivatives, including 2-methyl-2-phenylbutanoic acid, utilized computational and spectroscopic techniques to understand their structural and electronic properties. This research is relevant in the field of material science and for the design of functional materials (Raajaraman, Sheela, & Muthu, 2019).
Synthesis of Adda and Related Compounds
The synthesis of a molecule structurally similar to 2,2-dimethyl-4-phenylbutanoic acid, specifically for the production of Adda, a component in cyanobacterial hepatotoxins, highlights the potential of this compound in the synthesis of complex organic molecules (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of derivatives of 4-amino-3-phenylbutanoic acid contribute to the understanding of the potential use of these compounds in optical applications and materials science (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Synthesis and Characterization for Drug Precursors
Research focused on the synthesis of2-oxo-4-phenylbutanoic acid (OPBA) demonstrates its potential use as a substrate for the production of angiotensin-converting enzyme (ACE) inhibitor drug precursors. This study highlights the significance of OPBA in pharmaceutical synthesis and its role in developing important medical treatments (Ahmad, Oh, & Shukor, 2011).
Exploration of Diastereoisomeric Conformations
The study of the conformations of diastereoisomeric pairs of compounds related to 2,2-dimethyl-4-phenylbutanoic acid has provided insights into the molecular structures and interactions of these compounds. This research is important for understanding the behavior of similar molecules in various chemical environments (Kodama, Nishihata, Zushi, Nishio, Uzawa, Sakamoto, & Iwamura, 1979).
Inhibition Studies in Bacterial Systems
Research on 2-amino-3-phenylbutanoic acid, a compound structurally similar to 2,2-dimethyl-4-phenylbutanoic acid, has shown its effectiveness as a phenylalanine antagonist in certain bacterial systems. This study contributes to the understanding of amino acid metabolism in microorganisms (Edelson & Keeley, 1963).
Synthesis and Reactivity Studies
Investigations into the synthesis and reactivity of various derivatives of 4-amino-3-phenylbutanoic acid have provided valuable insights into the chemical properties and potential applications of these compounds in synthetic chemistry and drug development (Andruszkiewicz & Silverman, 1990).
Antineoplastic Properties of Derivatives
A study on the synthesis and antineoplastic properties of certain derivatives of 2,2-dimethyl-4-phenylbutanoic acid has opened new avenues in cancer research, demonstrating the potential of these compounds in the development of novel anticancer drugs (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
properties
IUPAC Name |
2,2-dimethyl-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOZKMQQJYBLTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499611 | |
Record name | 2,2-Dimethyl-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-phenylbutanoic acid | |
CAS RN |
4374-44-1 | |
Record name | α,α-Dimethylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4374-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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